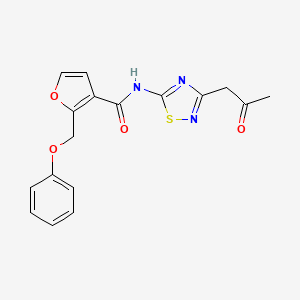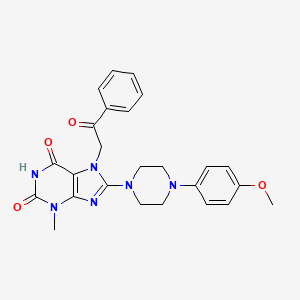
8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Activity
Research has explored the cardiovascular properties of derivatives of the compound . For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives and tested them for antiarrhythmic and hypotensive activity, observing significant prophylactic antiarrhythmic activity in some compounds, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
In the field of antihistamines, Pascal et al. (1985) synthesized and evaluated derivatives of the compound for antihistaminic activity. Their studies found certain derivatives effective against histamine-induced bronchospasm and anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).
Fluorescent Ligands for Receptor Study
Lacivita et al. (2009) focused on synthesizing derivatives as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These derivatives could visualize receptors in cellular models, which can be instrumental in receptor studies and drug development (Lacivita et al., 2009).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as COX inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This suggests the compound's derivatives could be developed into new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Potential Antidepressants and Antipsychotics
Chłoń-Rzepa et al. (2015) synthesized derivatives targeting serotonin and dopamine receptors, suggesting potential as antidepressants and antipsychotics. The study highlights the compound's derivatives in psychiatric medication development (Chłoń-Rzepa et al., 2015).
Crystallography and Molecular Structure
Karczmarzyk et al. (1995) studied the crystal structure of a related compound, providing insights into the molecular geometry and potential interaction mechanisms with biological targets (Karczmarzyk et al., 1995).
Antimicrobial Activities
Bektaş et al. (2010) explored derivatives for antimicrobial activities. Some synthesized compounds showed good to moderate activities against various microorganisms, indicating the potential for antibiotic development (Bektaş et al., 2010).
Antiasthmatic Agents
Bhatia et al. (2016) synthesized derivatives for antiasthmatic activity. The study aimed at developing Phosphodiesterase 3 inhibitors, a current area of interest in anti-asthma drug development (Bhatia et al., 2016).
Tuberculosis Treatment
Konduri et al. (2020) focused on the synthesis of purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis, targeting a key enzyme in the bacterium's biosynthesis pathway. This research contributes to tuberculosis drug discovery (Konduri et al., 2020).
特性
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-28-22-21(23(33)27-25(28)34)31(16-20(32)17-6-4-3-5-7-17)24(26-22)30-14-12-29(13-15-30)18-8-10-19(35-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,27,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDSNSKXPKEPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

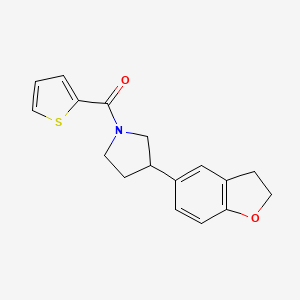
![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)
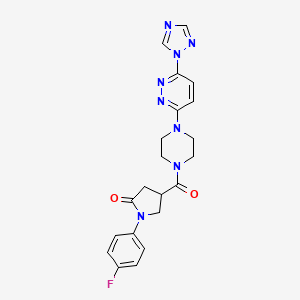
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)
![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

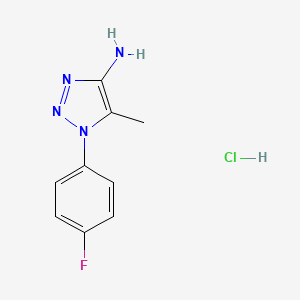
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)
